6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylhexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylhexanamide” is a chemical compound. It is related to a class of compounds known as glitazones . Glitazones are a type of drug used in the treatment of diabetes .
Synthesis Analysis
The synthesis of similar compounds involves the use of 4-methoxybenzylidene groups to block the free hydroxyl groups of D-glucuronic acid . The relative rates of acid-catalyzed hydrolysis of several benzyl esters of D-glucuronic acid were determined .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as X-ray crystallography . The compound has a linear formula of C15H16N2O3S .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the microwave heating effect of N-(4-methoxybenzylidene)-4-butylaniline in liquid crystalline and isotropic phases has been investigated .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, N-(4-Methoxybenzylidene)aniline has a melting point of 63°C and a molecular weight of 304.37 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Several studies have synthesized and evaluated thiazolidinone derivatives for their antimicrobial properties. These compounds show promising activity against a range of bacterial and fungal pathogens. Notably, some derivatives exhibit significant inhibitory effects against Mycobacterium tuberculosis and non-tuberculous mycobacteria, with minimum inhibitory concentrations (MICs) comparable to standard drugs like Ampicillin and Ciprofloxacin. The activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), has been highlighted in several studies, indicating these compounds' potential as novel antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017; Pansare & Shinde, 2015).
Anticancer Activity
Thiazolidinone derivatives have also been investigated for their anticancer potential. Studies demonstrate that certain derivatives possess considerable anticancer activity, with some showing selective toxicity towards cancer cell lines such as human colon cancer cells. The structure-activity relationship (SAR) analysis reveals that specific substitutions on the thiazolidinone ring significantly influence the compounds' anticancer efficacy. This suggests these derivatives could serve as a basis for developing new anticancer drugs (Deep et al., 2016).
Molecular Structure and Docking Studies
Research on the molecular structure of thiazolidinone derivatives, including X-ray diffraction and DFT studies, provides insight into their reactivity and interaction with biological targets. Molecular docking studies suggest these compounds have favorable interactions with microbial and cancer targets, supporting their antimicrobial and anticancer activities. These studies are crucial for understanding the molecular basis of the biological activities observed and for guiding the design of more potent derivatives (Delgado et al., 2005; Mary et al., 2021).
Wirkmechanismus
Zukünftige Richtungen
The future directions of research on similar compounds involve further investigation into their potential therapeutic uses . For instance, the discovery of (Z)-5-(4-Methoxybenzylidene)thiazolidine-2,4-dione as a readily available and orally active glitazone for the treatment of Concanavalin A-Induced Acute Liver Injury of BALB/c Mice suggests potential future directions for research .
Eigenschaften
IUPAC Name |
6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylhexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S2/c1-28-19-13-11-17(12-14-19)16-20-22(27)25(23(29)30-20)15-7-3-6-10-21(26)24-18-8-4-2-5-9-18/h2,4-5,8-9,11-14,16H,3,6-7,10,15H2,1H3,(H,24,26)/b20-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQVWLIXFPVEJI-SILNSSARSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.